molecular formula C8H8ClF2NO2 B13468822 5-(Difluoromethyl)-6-methylpyridine-2-carboxylic acid hydrochloride

5-(Difluoromethyl)-6-methylpyridine-2-carboxylic acid hydrochloride

Katalognummer: B13468822
Molekulargewicht: 223.60 g/mol
InChI-Schlüssel: YKUJZRBYZVSALN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Difluoromethyl)-6-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a pyridine ring, making it a valuable molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved through various metal-based methods that transfer the CF2H group to the pyridine ring . This process often involves the use of difluoromethylation reagents and catalysts under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethyl)-6-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)-6-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, thereby modulating biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Difluoromethyl)-6-methylpyridine-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Eigenschaften

Molekularformel

C8H8ClF2NO2

Molekulargewicht

223.60 g/mol

IUPAC-Name

5-(difluoromethyl)-6-methylpyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H7F2NO2.ClH/c1-4-5(7(9)10)2-3-6(11-4)8(12)13;/h2-3,7H,1H3,(H,12,13);1H

InChI-Schlüssel

YKUJZRBYZVSALN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)C(=O)O)C(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.